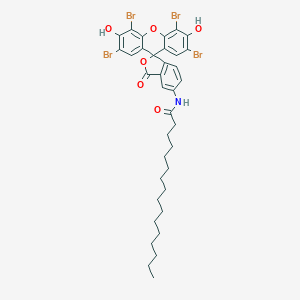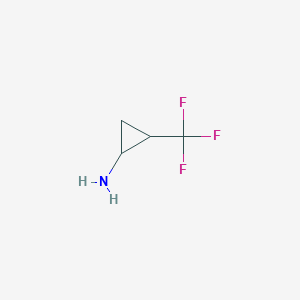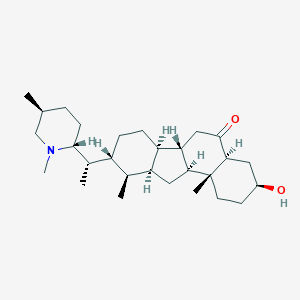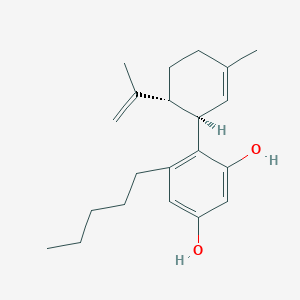
異常カンナビジオール
概要
説明
異常カンナビジオールは、カンナビジオール(CBD)の合成的な位置異性体であり、大麻草(Cannabis sativa)に由来する化合物です。他のほとんどのカンナビノイドとは異なり、異常カンナビジオールは精神活性作用や鎮静作用を示しません。 代わりに、血管拡張、血圧低下、細胞遊走と増殖の誘導などのユニークな薬理学的特性を示します .
2. 製法
合成経路と反応条件: 異常カンナビジオールは、カンナビジオールを出発原料とする一連の化学反応によって合成されます。合成には、カンナビジオールの構造に対する位置選択的な修飾が含まれます。 一般的な方法の1つは、酸触媒による環化反応を用いてカンナビジオールの分子構造を再配置し、異常カンナビジオールを形成させることです .
工業生産方法: 異常カンナビジオールの工業生産は、一般的に、ラボ環境で使用されるものと同様の反応条件を用いた大規模な化学合成によって行われます。 このプロセスは、より高い収率と純度を実現するために最適化されており、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を用いて目的の化合物を単離することがよくあります .
科学的研究の応用
異常カンナビジオールは、その潜在的な治療応用について広く研究されています。
化学: カンナビノイドの化学的挙動を研究するためのモデル化合物として役立ちます。
生物学: 異常カンナビジオールは、ミクログリアにおける細胞遊走、増殖、およびマイトジェン活性化プロテインキナーゼ(MAPK)の活性化に影響を与えることが示されています.
医学: 神経保護効果を示し、消化管の炎症を含む炎症性疾患の治療に潜在的な治療応用があります.
産業: 異常カンナビジオールは、新しいカンナビノイドベースの医薬品の開発に使用され、分析化学における基準物質としても使用されます.
作用機序
異常カンナビジオールは、伝統的なカンナビノイドとは異なるメカニズムによってその効果を発揮します。それは、古典的なカンナビノイド受容体ファミリー(CB1およびCB2)には属さない、GPR18やGPR55などの受容体と相互作用します。 これらの相互作用は、血管拡張、細胞遊走、増殖などのさまざまな細胞応答をもたらします .
類似の化合物:
カンナビジオール: 異常カンナビジオールが由来する親化合物です。異常カンナビジオールとは異なり、カンナビジオールは血管拡張効果を示しません。
デルタ-9-テトラヒドロカンナビノール: カンナビスの主要な精神活性化合物であり、異常カンナビジオールとは異なる薬理学的効果を持っています。
カンナビゲロール: 別の非精神活性カンナビノイドであり、異なる薬理学的特性を持っています.
独自性: 異常カンナビジオールは、精神活性作用や鎮静作用を引き起こすことなく、血管拡張効果を生成し、血圧を低下させることができる点でユニークです。 非古典的なカンナビノイド受容体との相互作用により、他のカンナビノイドとはさらに区別されます .
生化学分析
Biochemical Properties
Abnormal cannabidiol interacts with various enzymes, proteins, and other biomolecules. It has been shown that the actions of abnormal cannabidiol are mediated through a site separate from the CB1 and CB2 receptors . This site responds to abnormal cannabidiol, O-1602, and the endogenous ligands: anandamide (AEA), N-arachidonoyl glycine (NAGly), and N-arachidonoyl L-serine . Multiple lines of evidence support the proposed identification of this novel target in microglia as the previously “orphan” receptor GPR18 .
Cellular Effects
Abnormal cannabidiol has significant effects on various types of cells and cellular processes. It produces vasodilator effects, lowers blood pressure, and induces cell migration, cell proliferation, and mitogen-activated protein kinase activation in microglia . In cancer cells, abnormal cannabidiol can change cell migration patterns .
Molecular Mechanism
Abnormal cannabidiol exerts its effects at the molecular level through various mechanisms. It has been suggested that abnormal cannabidiol acts as a selective agonist at a Gi/o-coupled GPCR . This interaction leads to the activation of various intracellular signaling pathways, resulting in changes in gene expression, enzyme activation or inhibition, and alterations in cellular function .
Temporal Effects in Laboratory Settings
The effects of abnormal cannabidiol can change over time in laboratory settings. For instance, in a study on the effects of cannabinoids on mood disorders following middle cerebral artery occlusion (MCAO) in neonatal rats, it was found that abnormal cannabidiol could reduce long-term hyperactivity observed after MCAO .
Dosage Effects in Animal Models
The effects of abnormal cannabidiol can vary with different dosages in animal models. While specific studies on abnormal cannabidiol are limited, studies on cannabidiol suggest that it is well-tolerated at doses up to 20 mg/kg, with only mild side effects reported .
Metabolic Pathways
Abnormal cannabidiol is involved in various metabolic pathways. It has been suggested that abnormal cannabidiol affects hepatic lipid metabolism through multiple mechanisms, thereby exerting therapeutic effects on fatty liver disease .
Transport and Distribution
Abnormal cannabidiol is transported and distributed within cells and tissues. While specific transporters or binding proteins for abnormal cannabidiol have not been identified, it is known that cannabinoids can be transported across cell membranes by passive diffusion or by active transport .
準備方法
Synthetic Routes and Reaction Conditions: Abnormal cannabidiol is synthesized through a series of chemical reactions starting from cannabidiol. The synthesis involves regioselective modifications to the cannabidiol structure. One common method involves the use of acid-catalyzed cyclization reactions to rearrange the molecular structure of cannabidiol, resulting in the formation of abnormal cannabidiol .
Industrial Production Methods: Industrial production of abnormal cannabidiol typically involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
化学反応の分析
反応の種類: 異常カンナビジオールは、以下を含むさまざまな化学反応を受けます。
酸化: 異常カンナビジオールは、さまざまな酸化された誘導体を形成するために酸化することができます。
還元: 還元反応により、異常カンナビジオールをさまざまな還元された形態に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
主な生成物: これらの反応から生成される主な生成物には、異常カンナビジオールのさまざまな酸化された、還元された、および置換された誘導体が含まれており、それぞれ異なる薬理学的特性を持っています .
類似化合物との比較
Cannabidiol: The parent compound from which abnormal cannabidiol is derived. Unlike abnormal cannabidiol, cannabidiol does not exhibit vasodilatory effects.
Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, which has different pharmacological effects compared to abnormal cannabidiol.
Cannabigerol: Another non-psychoactive cannabinoid with distinct pharmacological properties.
Uniqueness: Abnormal cannabidiol is unique in its ability to produce vasodilatory effects and lower blood pressure without causing psychoactive or sedative effects. Its interaction with non-classical cannabinoid receptors further distinguishes it from other cannabinoids .
特性
IUPAC Name |
4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEZXUNAYVCODW-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945675 | |
| Record name | Abnormal Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22972-55-0 | |
| Record name | Abnormal Cannabidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22972-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abnormal Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WF2D7YPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


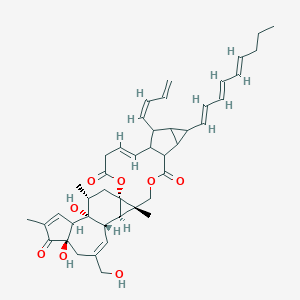
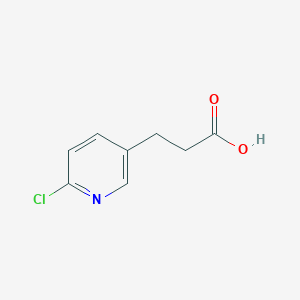
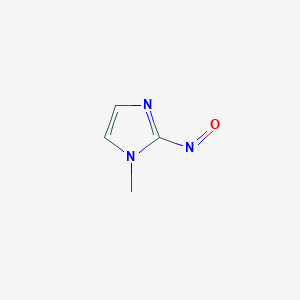
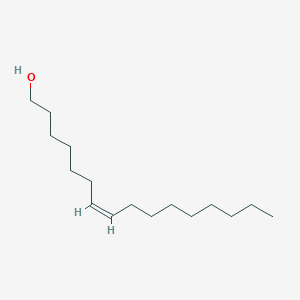
![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)
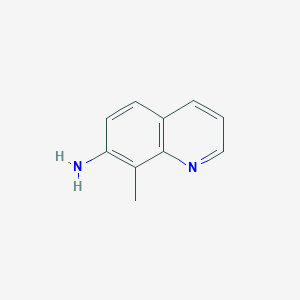

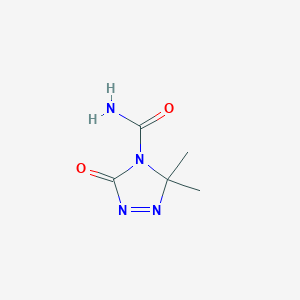
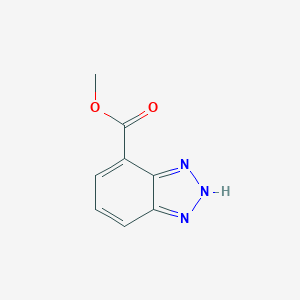
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
